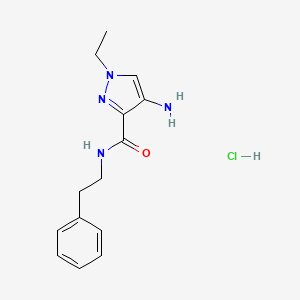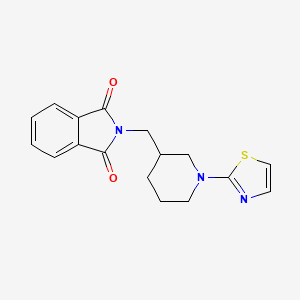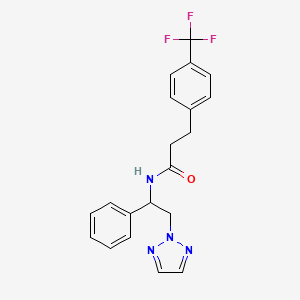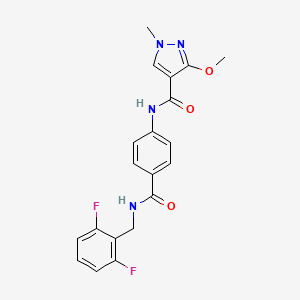![molecular formula C22H23N3O3S2 B2637541 N-(5-(2-(4-(isopropylthio)phenyl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide CAS No. 1351591-30-4](/img/structure/B2637541.png)
N-(5-(2-(4-(isopropylthio)phenyl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(2-(4-(isopropylthio)phenyl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide is a complex organic compound that showcases a rich array of functional groups. This compound’s intricate structure hints at its potential versatility in various fields such as medicinal chemistry, materials science, and synthetic organic chemistry. It contains thiazole, pyridine, phenyl, furan, and other functional groups, offering multiple sites for chemical interaction and modification.
準備方法
Synthetic Routes and Reaction Conditions
Creating N-(5-(2-(4-(isopropylthio)phenyl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide typically involves multi-step organic synthesis. The initial steps might include the formation of the thiazole and pyridine rings, followed by their conjugation with the phenylacetyl and furan-2-carboxamide moieties. Precise reaction conditions, such as temperature, solvents, catalysts, and protecting groups, are critical to the successful synthesis of this compound.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using automated systems to control the reaction parameters meticulously. Techniques like flow chemistry could be employed to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
N-(5-(2-(4-(isopropylthio)phenyl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: : This might lead to the formation of sulfoxides or sulfones, particularly at the isopropylthio group.
Reduction: : Potential reduction reactions may focus on carbonyl groups, converting them to alcohols or amines.
Substitution: : Halogenation or nitration reactions could occur at the aromatic rings, modifying the compound's properties.
Common Reagents and Conditions
Common reagents could include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenation agents like bromine. Typical conditions might involve organic solvents (e.g., dichloromethane, toluene) and controlled temperatures (ranging from -78°C to reflux conditions).
Major Products
These reactions would yield various intermediates or derivative compounds, potentially expanding the applications and understanding of the original compound.
科学的研究の応用
Chemistry
In synthetic chemistry, N-(5-(2-(4-(isopropylthio)phenyl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide can act as a building block for creating more complex molecules. Its multi-functional nature makes it valuable for constructing diverse molecular architectures.
Biology and Medicine
In biological contexts, compounds like this one could be explored for their therapeutic potential, possibly acting as enzyme inhibitors, receptor ligands, or modulators of biological pathways.
Industry
Industrial applications might include its use in materials science for creating polymers or coatings with unique properties, thanks to its varied functional groups.
作用機序
The mechanism of action of N-(5-(2-(4-(isopropylthio)phenyl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with particular enzymes or receptors, modulating their activity through binding at active sites or allosteric sites, thus influencing biological pathways.
類似化合物との比較
Similar Compounds
N-(4-(2-(4-isopropylthio)phenyl)acetyl)furan-2-carboxamide
4-(2-(4-Isopropylthio)phenyl)acetamide
Uniqueness
N-(5-(2-(4-(isopropylthio)phenyl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide stands out due to its combination of thiazole and pyridine rings, which may impart unique binding affinities and reactivity patterns compared to other similar compounds.
Intriguing enough for you? Let me know if there's a specific section you want to explore deeper.
特性
IUPAC Name |
N-[5-[2-(4-propan-2-ylsulfanylphenyl)acetyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S2/c1-14(2)29-16-7-5-15(6-8-16)12-20(26)25-10-9-17-19(13-25)30-22(23-17)24-21(27)18-4-3-11-28-18/h3-8,11,14H,9-10,12-13H2,1-2H3,(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRMRHMBPWNJGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2637462.png)


![5-Oxo-5-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]pentanoic acid](/img/structure/B2637470.png)





amine hydrochloride](/img/structure/B2637478.png)
![methyl N-[4-({3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)phenyl]carbamate](/img/structure/B2637479.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2637480.png)
